molecular formula C18H21N7O2 B2457330 (3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040649-89-5

(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2457330
CAS No.: 1040649-89-5
M. Wt: 367.413
InChI Key: FCSOAVITRHRRAY-UHFFFAOYSA-N
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Description

(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. Its structure incorporates both isoxazole and tetrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be broken down into two key components:

  • 3,5-Dimethylisoxazole : A derivative of isoxazole known for its role in various biological applications.
  • Tetrazole-Piperazine Linkage : The piperazine ring is often associated with neuroactive compounds, while tetrazoles have been linked to anti-inflammatory and anti-cancer activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds containing isoxazole and tetrazole are often found to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which may influence neurological functions.

Pharmacological Profiles

Recent studies have highlighted the following pharmacological activities associated with similar compounds:

  • Antitumor Activity : Isoxazole derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
  • Antiviral Properties : Compounds similar to the one have demonstrated efficacy against viruses such as HSV-1, suggesting potential antiviral applications.
  • Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems.

Case Study 1: Antitumor Activity

A study investigating the structural analogs of isoxazole derivatives reported significant antitumor activity against various cancer cell lines. The mechanism was primarily through the inhibition of cell proliferation and induction of apoptosis via caspase activation .

Case Study 2: Antiviral Efficacy

Research on related compounds has shown that certain isoxazole derivatives possess antiviral properties against HSV-1. These compounds were observed to disrupt viral replication cycles effectively .

Data Tables

Biological ActivityCompound ClassMechanism of ActionReference
AntitumorIsoxazole DerivativesInhibition of kinase pathways
AntiviralIsoxazole DerivativesDisruption of viral replication
NeuroprotectivePiperazine CompoundsModulation of neurotransmitter receptors

Research Findings

Recent findings indicate that compounds incorporating both isoxazole and tetrazole structures exhibit a broad spectrum of biological activities. For instance, a study involving the synthesis and evaluation of related piperazine derivatives found that they displayed significant affinity for various receptors, indicating their potential as multi-target drugs .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-17(14(2)27-20-13)18(26)24-10-8-23(9-11-24)12-16-19-21-22-25(16)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOAVITRHRRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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